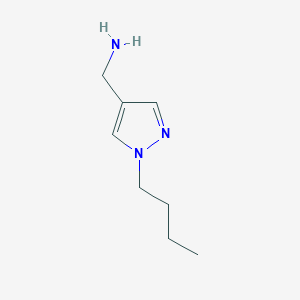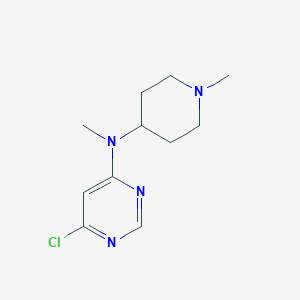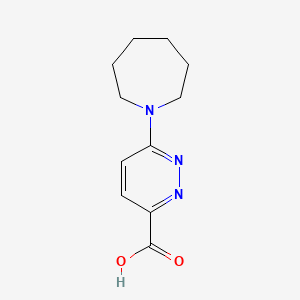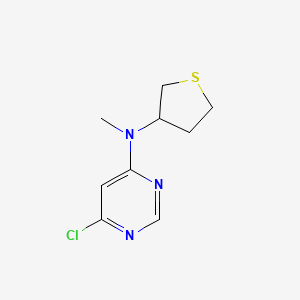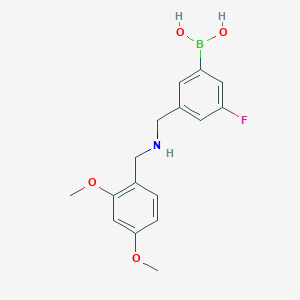
(3-(((2,4-二甲氧基苄基)氨基)甲基)-5-氟苯基)硼酸
描述
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C16H19BFNO4 and its molecular weight is 319.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki-Miyaura 交叉偶联
(3-(((2,4-二甲氧基苄基)氨基)甲基)-5-氟苯基)硼酸: 是Suzuki-Miyaura 交叉偶联反应中的一种重要试剂 。该反应是合成复杂有机化合物中形成碳-碳键的关键方法。硼酸作为亲核试剂,在钯催化剂存在下与亲电卤化物偶联。该方法广泛应用于制药工业,用于合成各种药物分子。
中子俘获疗法
硼酸正在探索其作为中子俘获疗法 (NCT) 中的硼载体的潜力 。NCT 是一种在细胞水平上靶向肿瘤的癌症治疗方法。硼酸化合物可用于将硼原子递送至癌细胞,然后用中子照射,导致硼释放α粒子杀死肿瘤细胞。
药物设计和递送
该化合物的结构使其可用于药物设计和递送系统 。其硼酸部分可以与糖和其他生物分子形成可逆的共价键,使其成为开发响应特定生物分子存在的新药或药物递送机制的候选者。
作用机制
Target of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid compound also plays a crucial role in its efficacy .
生化分析
Biochemical Properties
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound is known to interact with serine proteases, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid a valuable tool in studying protease functions and developing protease inhibitors .
Cellular Effects
The effects of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by inhibiting transcription factors and altering cellular metabolism by affecting key metabolic enzymes. These effects highlight the potential of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid in therapeutic applications .
Molecular Mechanism
At the molecular level, (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly serine proteases, forming a reversible covalent bond. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. These findings underscore the importance of careful dosage optimization in therapeutic applications of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid .
Metabolic Pathways
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the complex metabolic profile of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid .
Transport and Distribution
Within cells and tissues, (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid .
Subcellular Localization
The subcellular localization of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns are essential for understanding the precise mechanisms of action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid and optimizing its use in research and therapy .
属性
IUPAC Name |
[3-[[(2,4-dimethoxyphenyl)methylamino]methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO4/c1-22-15-4-3-12(16(8-15)23-2)10-19-9-11-5-13(17(20)21)7-14(18)6-11/h3-8,19-21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGHIGDSPEPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNCC2=C(C=C(C=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


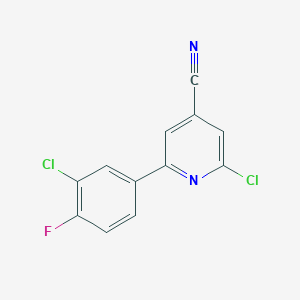
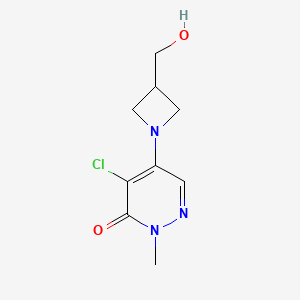
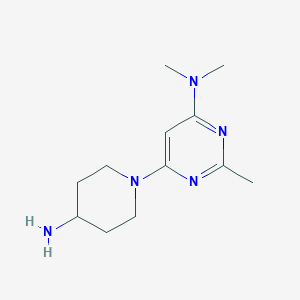
![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)
![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)
![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)
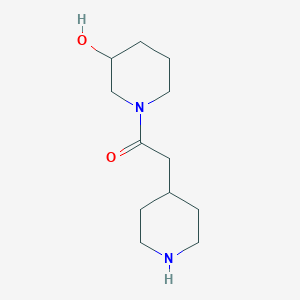
![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)

